molecular formula C13H12O B121720 Benzhydrol-d5 CAS No. 95450-78-5

Benzhydrol-d5

Cat. No.: B121720
CAS No.: 95450-78-5
M. Wt: 189.26 g/mol
InChI Key: QILSFLSDHQAZET-DYVTXVBDSA-N
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Description

Benzhydrol-d5, also known as this compound, is a useful research compound. Its molecular formula is C13H12O and its molecular weight is 189.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Structural and Charge Distribution Study : A study by Zheng, Hofstetter, and Hofstetter (2008) investigated the structures and charge distribution of benzhydrol and its deuterated equivalent, benzhydrol-d10. This research, using X-ray diffraction and spectroscopic methods, provides insights into the molecular characteristics of these compounds, which are crucial for understanding their behavior in different scientific applications (Zheng, Hofstetter, & Hofstetter, 2008).

  • Chemical Reaction Dynamics : The work of Zhang, Gu, and Kaiser (2008) explored the formation of the D5-diphenyl molecule through the reaction of phenyl radicals with D6-benzene. This research contributes to the understanding of high-temperature combustion flames and the formation of complex molecules in such environments (Zhang, Gu, & Kaiser, 2008).

  • Environmental Impact Studies : Research by Coggon et al. (2018) measured the ambient mixing ratios of D5 in urban air, revealing its emission patterns and environmental impact. This study is essential for understanding the ecological footprint of consumer products containing D5, a compound related to benzhydrol-d5 (Coggon et al., 2018).

  • Deuterium Labeling in Synthesis : Moorhoff and Cook (2006) described the preparation of methacrylic acid-d5 and its use in the synthesis of nonaethyleneglycol dimethacrylate-d10. This research highlights the application of deuterated compounds in synthesizing novel materials with specific properties (Moorhoff & Cook, 2006).

  • Pharmacological Research : Studies on Dopamine D1/D5 receptor antagonists, such as the work of Wu et al. (2005), involve the design and synthesis of compounds structurally related to this compound. This research is significant in the field of neuroscience and drug development (Wu et al., 2005).

  • Catalysis and Reaction Mechanisms : Research on reactions of alcohols with benzynes, like the study by Willoughby et al. (2014), provides insight into the reaction mechanisms and potential applications in catalysis. These studies often involve deuterated compounds for mechanistic elucidation (Willoughby et al., 2014).

Safety and Hazards

Benzhydrol-d5 is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Properties

IUPAC Name

(2,3,4,5,6-pentadeuteriophenyl)-phenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H/i1D,3D,4D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILSFLSDHQAZET-DYVTXVBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649439
Record name Phenyl[(~2~H_5_)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95450-78-5
Record name Phenyl[(~2~H_5_)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzhydrol-d5
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Benzhydrol-d5
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Benzhydrol-d5
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Benzhydrol-d5
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Benzhydrol-d5
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Benzhydrol-d5

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